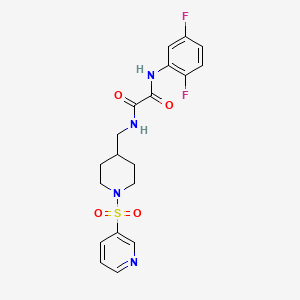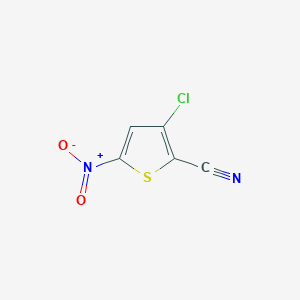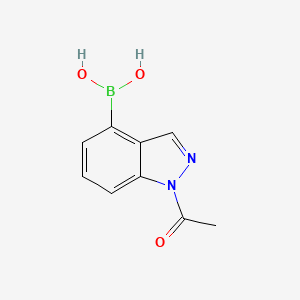
N1-(2,5-difluorophenyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of oxalamide derivatives can be complex, involving multiple steps and the potential for rearrangement reactions. Paper describes a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could potentially be adapted for the synthesis of N1-(2,5-difluorophenyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide. The method involves a Meinwald rearrangement sequence and is noted for being operationally simple and high yielding, which is advantageous for the synthesis of anthranilic acid derivatives and oxalamides.
Molecular Structure Analysis
While the specific molecular structure of this compound is not provided, paper discusses the crystal structure of a related compound, N-(Pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide. The crystal structure analysis could offer insights into the potential molecular geometry and intermolecular interactions, such as hydrogen bonding, that might also be present in the compound of interest.
Chemical Reactions Analysis
The papers do not provide specific reactions for the compound . However, the synthesis methods and structural analyses discussed in papers and could inform the types of chemical reactions that this compound might undergo. For example, the presence of amide groups suggests that amide bond formation or cleavage could be relevant reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not directly reported in the papers. However, paper provides a detailed analysis of the Hirshfeld surfaces for two conformational polymorphs of N,N'-bis(pyridin-3-ylmethyl)oxalamide, which could be used to predict the physical properties such as solubility, melting point, and crystal packing of the compound . The importance of hydrogen bonding in the molecular packing is emphasized, which could also be relevant to the physical properties of this compound.
Wissenschaftliche Forschungsanwendungen
Molecular Interactions and Pharmacology
Research on compounds structurally similar to "N1-(2,5-difluorophenyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide" often focuses on their interaction with biological receptors or enzymes. For example, compounds with piperidine and pyridine moieties have been studied for their role as receptor antagonists, offering insights into receptor binding and potential therapeutic applications (S. Grimwood et al., 2011; L. Piccoli et al., 2012).
Chemical Synthesis and Structural Analysis
The synthesis and structural characterization of related compounds, including those with complex piperidine and pyridine-based structures, are crucial for understanding their chemical properties and potential applications. Studies have detailed the synthesis routes and structural analysis through methods like X-ray crystallography, highlighting the compounds' configuration and stability (A. Khlebnikov et al., 2018; C. S. Karthik et al., 2021).
Application in Material Science
Compounds with pyridine and piperidine groups have been investigated for their potential applications in material science, such as in the development of conjugated polymers. These studies explore the electronic properties and structural features that contribute to their functionality in materials (I. Yamaguchi et al., 2019).
Potential in Drug Discovery
The exploration of compounds with pyridine and piperidine skeletons extends into drug discovery, where their binding affinity and selectivity to specific receptors or enzymes can lead to the development of new therapeutics. Investigations into their pharmacokinetics, metabolic pathways, and interaction with biological targets provide a foundation for understanding their therapeutic potential (K. Yoshimura et al., 2010; Shuji Yamamoto et al., 2016).
Eigenschaften
IUPAC Name |
N'-(2,5-difluorophenyl)-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N4O4S/c20-14-3-4-16(21)17(10-14)24-19(27)18(26)23-11-13-5-8-25(9-6-13)30(28,29)15-2-1-7-22-12-15/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITRIZOGSNSKJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(Dimethylamino)propyl][(3-ethoxy-4-propoxyphenyl)methyl]amine dihydrochloride](/img/structure/B3009879.png)
![2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3009881.png)


![N-(1-cyanocyclohexyl)-N-methyl-2-{[3-(2-methylpyrimidin-4-yl)phenyl]amino}acetamide](/img/structure/B3009884.png)

![2-chloro-3-{[2-(1H-indol-3-yl)ethyl]amino}naphthoquinone](/img/structure/B3009887.png)

![4-methyl-2-(5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B3009892.png)

![Ethyl 4-[[2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate](/img/structure/B3009894.png)


